molecular formula C25H43NO18 B1664774 Acarbose CAS No. 56180-94-0

Acarbose

Katalognummer: B1664774
CAS-Nummer: 56180-94-0
Molekulargewicht: 645.6 g/mol
InChI-Schlüssel: XUFXOAAUWZOOIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acarbose is a complex oligosaccharide that acts as an inhibitor of several enzymes responsible for the breakdown of complex carbohydrates in the intestines. It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases - including intestinal glucoamylase, sucrase, maltase, and isomaltase - which are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars. By inhibiting the activity of these enzymes, this compound limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels. This compound is therefore used in conjunction with diet, exercise, and other pharmacotherapies for the management of blood sugar levels in patients with type 2 diabetes. this compound is one of only two approved alpha-glucosidase inhibitors (the other being [miglitol]), receiving its first FDA approval in 1995 under the brand name Precose (since discontinued). This class of antidiabetic therapy is not widely used due to their relatively modest impact on A1c, their requirement for thrice-daily dosing, and the potential for significant gastrointestinal adverse effects.
This compound is an alpha glucosidase inhibitor which decreases intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. This compound has been linked to rare instances of clinically apparent acute liver injury.
This compound is a pseudotetrasaccharide and inhibitor of alpha-glucosidase and pancreatic alpha-amylase with antihyperglycemic activity. This compound binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. In addition, this compound inhibits pancreatic alpha-amylase which hydrolyzes complex starches to oligosaccharides in the small intestines.
An inhibitor of ALPHA-GLUCOSIDASES that retards the digestion and absorption of DIETARY CARBOHYDRATES in the SMALL INTESTINE.

Wirkmechanismus

Target of Action

Acarbose is a complex oligosaccharide that primarily targets several enzymes responsible for the breakdown of complex carbohydrates in the intestines . These enzymes include both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, such as intestinal glucoamylase, sucrase, maltase, and isomaltase . These enzymes play a crucial role in the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars .

Mode of Action

This compound acts as a competitive inhibitor of these enzymes . It mimics the transition state of the substrate with its amine linkage, thereby locking up the enzymes . By inhibiting the activity of these enzymes, this compound limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels . This results in a decrease in blood sugar levels, particularly after meals .

Biochemical Pathways

The biochemical pathway of this compound involves the inhibition of alpha-glucosidase enzymes found in the brush border of gut epithelium . This inhibition alters the intestinal absorption of carbohydrates by preventing their conversion into simple sugars (monosaccharides), thus decreasing the bioavailability of carbohydrates in the body and significantly lowering blood glucose levels .

Pharmacokinetics

This compound has extremely low bioavailability . In healthy volunteers, the plasma elimination half-life of this compound is approximately 2 hours . Instead, this amount is rapidly secreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of postprandial hyperglycemia. By inhibiting the breakdown and absorption of complex carbohydrates in the intestines, this compound reduces the postprandial increase in blood glucose and insulin levels . This leads to better glycemic control in patients with type 2 diabetes . Additionally, this compound has been found to have beneficial effects on reducing inflammation and increasing adiponectin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors, particularly the gut microbiome. The gut microbiome can affect the bioavailability and metabolism of this compound, leading to variations in treatment outcomes . For example, certain gut bacteria have been found to degrade this compound, which could compromise the efficacy of this compound treatment in many patients . Furthermore, the effect of this compound on the gut community structure and increase in beneficial short-chain fatty acid output has been found to be diet-dependent .

Wissenschaftliche Forschungsanwendungen

Diabetes Management

Glycemic Control
Acarbose has been shown to significantly improve glycemic control in patients with type 2 diabetes. A randomized double-blind trial involving 1,946 patients demonstrated that those treated with this compound had a median HbA1c reduction of 0.2% over three years compared to placebo (P < 0.001) . The efficacy was consistent across various treatment regimens, including diet alone and combination therapies.

Long-term Effects
In a study focusing on patients with impaired glucose tolerance (IGT), this compound treatment resulted in a lower incidence of progressing to type 2 diabetes (32% vs. 42% in placebo) with a hazard ratio of 0.75 . This suggests its potential role in preventing diabetes onset.

Cardiovascular Benefits

Research indicates that this compound may reduce cardiovascular risks associated with diabetes. A study found that this compound treatment led to a significant risk reduction for cardiovascular events, with a hazard ratio of 0.51 . This indicates a potential protective effect against hypertension and myocardial infarction in diabetic patients.

Weight Management

This compound has been investigated for its effects on weight loss. A post-marketing analysis involving over 67,000 patients revealed that this compound could lead to a modest reduction in body weight, independent of baseline weight . The mechanism may involve increased levels of glucagon-like peptide-1 (GLP-1), which is associated with appetite regulation.

Polycystic Ovary Syndrome (PCOS)

In women with PCOS and impaired glucose tolerance, this compound has shown promise in improving ovulation and pregnancy rates when combined with dietary interventions . This suggests its utility beyond traditional diabetes management.

Anti-Aging Research

Recent studies have explored the anti-aging properties of this compound. In animal models, it was observed that this compound could reduce age-related lesions in organs such as the heart and kidneys through modulation of specific signaling pathways . This opens avenues for further research into its potential role in geriatric medicine.

Stroke Treatment

Preliminary studies indicate that this compound may have neuroprotective effects during ischemic strokes by improving cellular survival through alterations in mitochondrial function and gene expression . This application is still under investigation but shows potential for future therapeutic strategies.

Data Summary Table

ApplicationFindingsReferences
Glycemic ControlMedian HbA1c reduction of 0.2% over three years
Cardiovascular BenefitsRisk reduction for cardiovascular events (HR = 0.51)
Weight ManagementModest weight loss independent of baseline weight
Polycystic Ovary SyndromeImproved ovulation and pregnancy rates
Anti-AgingReduced age-related lesions in animal models
Stroke TreatmentImproved cellular survival during ischemic stroke

Biologische Aktivität

Acarbose is a complex oligosaccharide and an important pharmacological agent used primarily for managing type 2 diabetes. It functions by inhibiting enzymes involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels. This article explores the biological activity of this compound, its mechanisms of action, pharmacokinetics, and relevant research findings.

This compound acts as a competitive, reversible inhibitor of two key enzymes:

  • Pancreatic alpha-amylase : This enzyme hydrolyzes complex carbohydrates into oligosaccharides in the small intestine.
  • Intestinal alpha-glucosidase : This enzyme breaks down oligosaccharides, trisaccharides, and disaccharides into monosaccharides (e.g., glucose and fructose) at the brush border of the small intestine.

By inhibiting these enzymes, this compound delays carbohydrate digestion and glucose absorption, leading to a reduction in postprandial glucose concentrations. This mechanism is particularly beneficial for patients with insulin resistance or impaired glucose tolerance .

Pharmacokinetics

  • Absorption : this compound is minimally absorbed in the gastrointestinal tract, which contributes to its efficacy and reduces systemic side effects. Approximately 35% of an ingested dose reaches the colon where it is fermented by gut bacteria.
  • Metabolism : The drug is metabolized primarily in the intestines, resulting in various metabolites that also exhibit biological activity.
  • Excretion : Unabsorbed this compound and its metabolites are excreted primarily via feces .

Research Findings

Recent studies have elucidated the biosynthetic pathway of this compound, revealing its origins from soil bacteria such as Actinoplanes species. Understanding this pathway can enhance industrial production methods through biotechnological advancements .

Case Studies

  • Clinical Effectiveness :
    • A study demonstrated that this compound effectively reduces postprandial blood glucose levels in type 2 diabetes patients when administered alongside dietary modifications. The drug was shown to decrease HbA1c levels significantly over a 24-week period compared to placebo .
  • Comparative Studies :
    • In a randomized controlled trial comparing this compound with other antidiabetic agents, it was found that this compound had a comparable effect on glycemic control but was associated with gastrointestinal side effects such as flatulence and diarrhea .
  • Mechanism Exploration :
    • Research has indicated that this compound may also influence gut microbiota composition positively, potentially enhancing metabolic health beyond its primary function as an enzyme inhibitor .

Data Tables

ParameterThis compoundOther Antidiabetic Agents
MechanismAlpha-glucosidase inhibitorVaries (e.g., insulin sensitizers)
AbsorptionMinimalVaries
Common Side EffectsFlatulence, diarrheaHypoglycemia (for insulin)
Clinical UseType 2 diabetesType 1 & Type 2 diabetes

Eigenschaften

IUPAC Name

5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXOAAUWZOOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43NO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860696
Record name 4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance., Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ..., The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus.
Details PMID:17042922, Rameshwar J, Anand K; Clin Exp Pharmacol Physiol 33 (11): 1104-6 (2006)
Record name Acarbose
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amorphous powder, White to off-white powder

CAS No.

56180-94-0
Record name Acarbose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acarbose
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.